Feniltropani

Phenyltropanes are a class of organic compounds characterized by the presence of an aromatic phenyl group and a tropane ring system. These molecules exhibit diverse structural variations, which contribute to their wide-ranging biological activities. Common derivatives include tropinone, hyoscyamine, and scopolamine, among others. Phenyltropanes are known for their significant pharmacological properties, including anticholinergic effects, analgesic potential, and the ability to modulate neurotransmitter systems. Their applications span from traditional medicine in certain cultures to modern pharmaceuticals used in treatments such as anti-dementia medications and muscle relaxants. Due to their complex structures, these compounds often require precise synthesis techniques and stringent quality control measures to ensure consistency and efficacy in both research and clinical settings.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

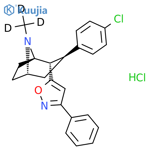

|

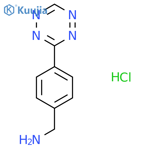

RTI-336 | 204069-50-1 | C23H23N2OCl.HCl |

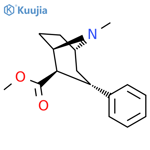

|

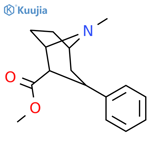

1R-(2-endo,3-exo)-8-Methyl-3-phenyl-8-azabicyclo3.2.1octane-2-carboxylic Acid Methyl Ester | 50370-54-2 | C16H21NO2 |

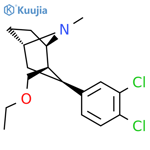

|

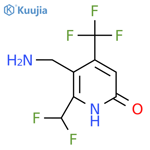

Tesofensine | 195875-84-4 | C17H23NOCl2 |

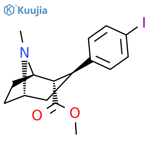

|

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo3.2.1octane-2-carboxylate | 135416-43-2 | C16H20NO2I |

|

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-phenyl-, methyl ester, (1R,2S,3S,5S)-rel- | 74163-84-1 | C16H21NO2 |

|

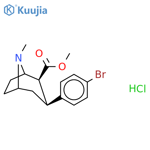

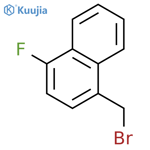

RTI-51 Hydrochloride | 1391052-88-2 | C16H21BrClNO2 |

|

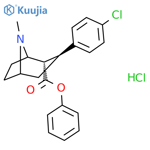

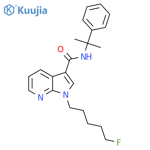

RTI-113 | 141807-57-0 | C21H22NO2Cl.HCl |

Letteratura correlata

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Fornitori consigliati

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

5F-Cumyl-P7aica Cas No: 2171492-36-5

5F-Cumyl-P7aica Cas No: 2171492-36-5